molecular formula C15H16O3S B290744 4-Ethylphenyl 2-methylbenzenesulfonate

4-Ethylphenyl 2-methylbenzenesulfonate

Cat. No.: B290744
M. Wt: 276.4 g/mol
InChI Key: HHDSFMUFOWCAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylphenyl 2-methylbenzenesulfonate is a high-value sulfonate ester compound serving as a critical building block and pharmaceutical intermediate in advanced organic and medicinal chemistry research. This reagent is particularly valuable for its role in the synthesis of complex molecules, including potential drug candidates for conditions such as Parkinson's disease . Similar sulfonate esters are widely employed as alkylating agents in chemical synthesis and are utilized in the determination of residues in active pharmaceutical ingredients (APIs), underscoring their importance in ensuring drug safety and quality . The structure of the compound, featuring an ethylphenyl group, suggests potential use in the development of specialty chemicals and advanced materials. As a standard practice in handling such intermediates, researchers are advised to consult the specific analytical data provided in the Certificate of Analysis. This compound is provided for laboratory research purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications and is absolutely not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16O3S

Molecular Weight

276.4 g/mol

IUPAC Name

(4-ethylphenyl) 2-methylbenzenesulfonate

InChI

InChI=1S/C15H16O3S/c1-3-13-8-10-14(11-9-13)18-19(16,17)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3

InChI Key

HHDSFMUFOWCAMO-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C

Canonical SMILES

CCC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C

Origin of Product

United States

Iii. Mechanistic Investigations of 4 Ethylphenyl 2 Methylbenzenesulfonate Reactivity and Transformations

Elucidation of Reaction Mechanisms for Sulfonate Ester Formation

The formation of sulfonate esters, such as 4-Ethylphenyl 2-methylbenzenesulfonate, is not a trivial process and generally requires specific, often stringent, conditions. Research has definitively shown that the reaction mechanism for the formation of sulfonate esters from an alcohol and a sulfonic acid proceeds through the displacement of a water molecule from a protonated alcohol by a sulfonate anion. enovatia.com This pathway is favored over the alternative, which would involve the direct reaction of the alcohol with the sulfonic acid.

Key findings from kinetic and mechanistic studies reveal several critical factors governing this transformation:

Anhydrous or Low-Water Conditions : The presence of water significantly suppresses the formation of sulfonate esters. enovatia.comacs.org Water competes with the alcohol for protons, thereby reducing the concentration of the essential protonated alcohol intermediate. enovatia.com

High Reactant Concentrations : The formation rate is dependent on the concentrations of both the sulfonate anion and the protonated alcohol. enovatia.comacs.orgresearchgate.net Therefore, high concentrations of both the sulfonic acid and the alcohol are necessary to drive the reaction forward. acs.org

Acid Strength : The acid used must be strong enough to effectively protonate the alcohol. Weaker acids, such as phosphoric acid, are ineffective in catalyzing the formation of sulfonate esters even in the absence of water and the presence of a high concentration of sulfonate anions. enovatia.comacs.org

Neutralization : The reaction is completely inhibited if the sulfonic acid is neutralized by a base. enovatia.comacs.org Even a slight excess of base will prevent the formation of even trace amounts of the sulfonate ester, as it prevents the protonation of the alcohol. acs.orgresearchgate.net

A quasi-steady-state equilibrium can be established under anhydrous conditions, where the forward reaction is balanced by the subsequent alcoholysis of the sulfonate ester product. enovatia.com The addition of water disrupts this by introducing a more rapid degradation pathway: hydrolysis. enovatia.com

Hydrolytic Pathways of Aryl Benzenesulfonates

The hydrolysis of aryl benzenesulfonates is a fundamental reaction that has been the subject of considerable debate regarding its precise mechanism. This process can, in principle, occur through either a stepwise pathway involving a discrete intermediate or a concerted pathway with a single transition state. acs.org

The hydrolysis of sulfonate esters is generally a faster process than their formation or alcoholysis. enovatia.com The kinetics of this reaction can be influenced by the reaction conditions. For instance, increasing the proportion of water to alcohol in the solvent system can cause a shift from first-order to second-order kinetics. enovatia.com This is attributed to a change in the mechanism from an internal ion-pair displacement to a classic SN2 displacement following ion separation by hydration. enovatia.com

Studies on the alkaline hydrolysis of a series of aryl benzenesulfonates have provided detailed kinetic data. nih.gov The rate of hydrolysis is significantly influenced by the nature of the leaving group (the aryloxide).

Table 1: Selected Kinetic and Thermodynamic Data for Sulfonate Ester Reactions This table is interactive. You can sort and filter the data.

Reaction Type System Key Parameter Value Conditions Source
Hydrolysis Aryl Benzenesulfonates β(leaving group) -0.27 pKa < 8.5, Alkaline nih.govrsc.org
Hydrolysis Aryl Benzenesulfonates β(leaving group) -0.97 pKa > 8.5, Alkaline nih.govrsc.org
Formation Methanol + Methanesulfonic Acid Mechanism Path B (Displacement from protonated alcohol) Anhydrous enovatia.com

Thermodynamic studies have also been conducted, particularly for atmospherically relevant organosulfates, to determine the enthalpy of hydrolysis. copernicus.org These studies help in understanding the stability of these compounds in various environments. copernicus.org

The mechanism of sulfonate ester hydrolysis has been a point of scientific contention. One school of thought, based on kinetic evidence, proposes a two-step, stepwise mechanism. This model is supported by the observation of a break in the Brønsted correlation for the alkaline hydrolysis of a series of aryl benzenesulfonates. nih.govrsc.org The data showed two different slopes (βleaving group values) for good versus poor leaving groups, which was interpreted as a change in the rate-determining step of a mechanism involving a pentavalent intermediate. nih.govrsc.org This stepwise process is thought to be favored by the combination of a strong nucleophile and a poor leaving group. nih.govrsc.org

Nucleophilic Substitution Mechanisms Involving the Sulfonate Moiety as a Leaving Group

A defining characteristic of the sulfonate group is its excellence as a leaving group in nucleophilic substitution reactions. pitt.eduperiodicchemistry.com Sulfonates like tosylates, mesylates, and by extension, 2-methylbenzenesulfonates, are often considered even better leaving groups than halides. csbsju.edu This property stems from the high stability of the resulting sulfonate anion, which is resonance-stabilized, with the negative charge delocalized over three oxygen atoms. periodicchemistry.comyoutube.com This stability makes the sulfonate anion a very weak base and, consequently, an excellent nucleofuge. periodicchemistry.comyoutube.com

The conversion of an alcohol to a sulfonate ester is a common synthetic strategy to transform a poor leaving group (hydroxide, OH⁻) into an excellent one. periodicchemistry.comcsbsju.edu This transformation occurs via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur of a sulfonyl chloride (e.g., 2-methylbenzenesulfonyl chloride). csbsju.edupressbooks.pub

Once formed, the alkyl or aryl sulfonate can readily undergo nucleophilic substitution. These reactions typically proceed via an SN2 mechanism, especially with primary and secondary alkyl sulfonates. pitt.edu The SN2 pathway involves a backside attack by the nucleophile, resulting in an inversion of configuration at the carbon center. pitt.edu The rate of these second-order reactions depends on the concentration of both the sulfonate ester and the incoming nucleophile. pitt.edu

Table 2: Reactivity of Leaving Groups in Nucleophilic Substitution This table is interactive. You can sort and filter the data.

Leaving Group Type Example Relative Reactivity Reason for Reactivity Source
Sulfonate Tosylate (OTs), Mesylate (OMs) Excellent Stable, resonance-stabilized anion; weak base periodicchemistry.comcsbsju.eduyoutube.com
Halide Iodide (I⁻), Bromide (Br⁻) Good Stable, weak bases periodicchemistry.com
Hydroxide (B78521) Hydroxide (OH⁻) Poor Unstable anion; strong base periodicchemistry.com

Radical-Mediated Processes and Electron Transfer Pathways in Sulfonate Chemistry

While ionic pathways dominate much of sulfonate chemistry, radical-mediated processes and electron transfer pathways represent an emerging and powerful area of research. rsc.orgrsc.org These strategies provide alternative and often highly efficient routes for the synthesis and transformation of sulfonyl compounds.

Recent advancements have focused on the generation of sulfonyl and alkoxysulfonyl radical species. rsc.orgacs.org For example, electrochemical methods have been developed for the anodic oxidation of inorganic sulfites with alcohols to produce alkoxysulfonyl radicals. rsc.org These radicals can then be used in subsequent reactions, such as the difunctionalization of alkenes, to yield various sulfonate esters with high chemoselectivity. rsc.org Another approach involves using bromine radicals to mediate the electrochemical synthesis of vinyl sulfonates from styrenes and sodium sulfinates. nih.gov

Photocatalysis has also emerged as a mild and effective tool for generating sulfonyl radicals. acs.org In one strategy, pharmaceutically relevant sulfonamides are converted into N-sulfonylimines, which then act as sulfonyl radical precursors under metal-free photocatalytic conditions. acs.org This process, which operates via energy-transfer catalysis, allows for the hydrosulfonylation of a wide range of alkenes. acs.org

These radical-mediated transformations often involve single electron transfer (SET) steps. For instance, in some sulfonylation relay reactions, sodium dithionite (B78146) (Na₂S₂O₄) can act as both the SO₂ source and the electron donor, initiating a radical cascade without the need for traditional metal catalysts. rsc.org The activation of sulfonyl chlorides can also be achieved via chlorine-atom abstraction by a silyl (B83357) radical, a process that can be more favorable than single electron reduction. acs.org These innovative radical and electron transfer pathways are expanding the synthetic utility of sulfonates and enabling new types of chemical functionalizations. rsc.orgrsc.org

Iv. Advanced Spectroscopic and Diffraction Based Structural Characterization of 4 Ethylphenyl 2 Methylbenzenesulfonate and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of 4-Ethylphenyl 2-methylbenzenesulfonate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecule's proton and carbon skeletons.

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

The aromatic protons of the 4-ethylphenyl ring and the 2-methylbenzenesulfonate ring are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The protons on the 4-ethylphenyl ring would likely present as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the 2-methylbenzenesulfonate ring would show a more complex splitting pattern due to their positions relative to the sulfonate and methyl groups.

The ethyl group protons on the 4-ethylphenyl ring would give rise to a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl group signature. The methylene protons are expected to resonate around δ 2.7 ppm, while the methyl protons would appear further upfield around δ 1.2 ppm. The methyl group protons on the 2-methylbenzenesulfonate ring are anticipated to produce a singlet at approximately δ 2.5 ppm.

A summary of the predicted ¹H NMR chemical shifts is presented in the interactive table below.

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (2-methylbenzenesulfonate)7.2 - 7.9Multiplet4H
Aromatic (4-ethylphenyl)7.0 - 7.3Multiplet4H
-CH₂- (Ethyl group)~2.7Quartet2H
-CH₃ (2-methylbenzenesulfonate)~2.5Singlet3H
-CH₃ (Ethyl group)~1.2Triplet3H

This data is predicted based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in this compound are predicted based on the analysis of related aryl sulfonate structures.

The aromatic carbons are expected to resonate in the region of δ 120-150 ppm. The carbon atom attached to the sulfonate group (C-O-S) in the 4-ethylphenyl ring is predicted to be the most downfield of the aromatic signals in that ring system. Similarly, the carbon atom bearing the sulfonate group in the 2-methylbenzenesulfonate ring will also be significantly deshielded. The quaternary carbons and the carbons ortho and para to the electron-withdrawing sulfonate group will have distinct chemical shifts.

The carbons of the ethyl group are expected at higher field, with the methylene carbon (-CH₂-) around δ 28 ppm and the methyl carbon (-CH₃) around δ 15 ppm. The methyl carbon of the 2-methylbenzenesulfonate group is predicted to appear at approximately δ 21 ppm.

A predicted ¹³C NMR data table is provided below.

Carbon Type Predicted Chemical Shift (ppm)
Aromatic C-O (4-ethylphenyl)~149
Aromatic C-S (2-methylbenzenesulfonate)~145
Aromatic C-H & C-C (Aromatic Rings)120 - 140
-CH₂- (Ethyl group)~28
-CH₃ (2-methylbenzenesulfonate)~21
-CH₃ (Ethyl group)~15

This data is predicted based on the analysis of structurally similar compounds.

To definitively assign all proton and carbon signals, especially in complex regions of the spectrum, advanced 2D NMR techniques are invaluable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show a correlation between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also help to trace the connectivity of the protons within each aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity across quaternary carbons and the ester linkage. For example, correlations between the protons on the 4-ethylphenyl ring and the sulfur-bearing carbon of the 2-methylbenzenesulfonate group would confirm the ester linkage.

Vibrational Spectroscopy Applications for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are instrumental in identifying the key functional groups present in this compound.

The FTIR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the sulfonate ester and the aromatic rings.

The most prominent features in the FTIR spectrum would be the strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group, which typically appear in the regions of 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹, respectively. The C-O-S ester linkage is expected to show a stretching vibration in the 1000-1050 cm⁻¹ region.

The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution patterns on the benzene rings would give rise to characteristic out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region.

A table of predicted characteristic FTIR absorption bands is presented below.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
S=O (Sulfonate)Asymmetric Stretch1350 - 1380Strong
S=O (Sulfonate)Symmetric Stretch1160 - 1190Strong
C-O-S (Ester)Stretch1000 - 1050Medium
Aromatic C-HStretch> 3000Medium-Weak
Aromatic C=CStretch1450 - 1600Medium-Strong
Aromatic C-HOut-of-plane Bend800 - 900Strong

This data is predicted based on the analysis of structurally similar compounds.

Mass Spectrometry for Precise Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its precise molecular formula.

The expected exact mass of this compound (C₁₅H₁₆O₃S) can be calculated. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern observed in the mass spectrum would provide further structural information. Key fragment ions would likely result from the cleavage of the ester bond, leading to the formation of ions corresponding to the 4-ethylphenoxide radical and the 2-methylbenzenesulfonyl cation, or vice versa. Further fragmentation of these ions would also be observed.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. rsc.orgacs.org Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. acs.org This precision allows for the calculation of a unique elemental formula, as the exact masses of isotopes of different elements result in distinct mass defects. acs.org

For the characterization of this compound, an organic compound of moderate complexity, HRMS is indispensable. mcmaster.ca The technique can differentiate between compounds that have the same nominal mass but different elemental compositions. The process involves ionizing the sample, often using "soft" ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to minimize fragmentation and preserve the molecular ion. acs.org The resulting ions are then guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, which can distinguish between ions with very small mass differences. acs.orggraie.org

The expected exact mass for the protonated molecule of this compound ([M+H]⁺) can be calculated based on its molecular formula, C₁₅H₁₆O₃S. This calculated value is then compared to the experimentally measured m/z value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

Table 1: Theoretical Exact Mass Calculation for this compound

AtomCountIsotopic Mass (Da)Total Mass (Da)
Carbon1512.000000180.000000
Hydrogen161.00782516.125200
Oxygen315.99491547.984745
Sulfur131.97207131.972071
Total (M) 276.082016
[M+H]⁺ 277.089841

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

X-ray diffraction crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. carleton.edu This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. spbu.ru

Single-crystal X-ray diffraction (SCXRD) involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. youtube.com The crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots. youtube.com The intensities and positions of these diffracted beams are collected and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined. spbu.ru

While specific SCXRD data for this compound is not publicly available, an analysis of a closely related analog, 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate, provides a representative example of the data obtained from such an experiment. nih.gov The crystallographic data for this analog reveals key structural parameters that are characteristic of sulfonate esters.

Table 2: Representative Crystallographic Data for a Sulfonate Ester Analog (2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate) nih.gov

ParameterValue
Chemical FormulaC₁₃H₁₄O₃S₂
Formula Weight282.36 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.6130(9)
b (Å)5.9961(4)
c (Å)13.1284(12)
β (°)97.935(19)
Volume (ų)671.52(10)
Z (molecules/unit cell)2
Temperature (K)113
RadiationMo Kα (λ = 0.71073 Å)
Final R-factor (I > 2σ(I))0.035

From such data, precise bond lengths and angles are determined. For instance, in the analog, the S-O ester bond length and the C-S-O bond angles are critical parameters for defining the geometry around the sulfonate group.

The arrangement of molecules in a crystal, known as crystal packing, is governed by non-covalent intermolecular interactions. numberanalytics.comfastercapital.com These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, dictate the formation of extended supramolecular networks. rsc.orgnih.gov Understanding these networks is crucial as they influence the physical properties of the material, such as melting point and solubility.

In the case of sulfonate esters, the sulfonate group's oxygen atoms are potential hydrogen bond acceptors. In the crystal structure of the analog 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate, weak intermolecular C-H···O hydrogen bonds are observed, which link the molecules into layers. nih.govresearchgate.net The aromatic rings in this compound (the phenyl and tolyl groups) also provide opportunities for π-π stacking interactions, where the electron-rich aromatic systems align in a parallel or offset fashion.

Vi. Advanced Applications and Methodological Contributions of 4 Ethylphenyl 2 Methylbenzenesulfonate Derivatives in Chemical Research

Strategic Role in Advanced Organic Synthesis

In the realm of organic synthesis, the quest for efficiency, selectivity, and molecular complexity drives the development of new reagents and methodologies. 4-Ethylphenyl 2-methylbenzenesulfonate derivatives have proven to be valuable assets in this endeavor, serving as versatile leaving groups, key synthetic intermediates, and precursors for sophisticated catalytic systems.

The 2-methylbenzenesulfonate (tosylate) moiety is a well-established excellent leaving group in nucleophilic substitution and elimination reactions. This is attributed to its ability to stabilize the negative charge that develops during the transition state, a consequence of the electron-withdrawing nature of the sulfonyl group and the resonance delocalization of the charge across the sulfonate and benzene (B151609) ring. The presence of the 4-ethylphenyl group can subtly modulate the electronic properties and solubility of the molecule, enhancing its utility in specific transformations.

The versatility of the tosylate leaving group is evident in its application in a wide array of reactions, including but not limited to, nucleophilic aliphatic substitution (SN2) reactions, elimination (E2) reactions, and transition metal-catalyzed cross-coupling reactions. For instance, in the synthesis of complex organic molecules, a hydroxyl group can be readily converted to a tosylate, transforming it from a poor leaving group (hydroxide) into an excellent one. This activation strategy is fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.

Transformation Type Substrate Reagent Product Significance
Nucleophilic SubstitutionPrimary Alcohol4-Ethylphenyl 2-methylbenzenesulfonyl chloride, Pyridine (B92270)Alkyl this compoundActivation of alcohols for subsequent reaction with nucleophiles.
Cross-Coupling ReactionAryl HalidePalladium catalyst, Ligand, BaseBiaryl CompoundFormation of carbon-carbon bonds, crucial in medicinal chemistry and materials science.
Elimination ReactionSecondary Alkyl TosylateStrong, non-nucleophilic baseAlkeneControlled synthesis of unsaturated systems.

This table presents illustrative examples of transformations where a 2-methylbenzenesulfonate leaving group, such as that in this compound, plays a crucial role. The specific substrates and products would vary depending on the synthetic target.

Beyond their role as leaving groups, this compound derivatives serve as pivotal intermediates in the multi-step synthesis of complex natural products and pharmaceutically active compounds. Their stability under a range of reaction conditions, coupled with their predictable reactivity, makes them ideal for carrying through several synthetic steps before being transformed or displaced in a crucial bond-forming event.

A notable example of a related compound, 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate, serves as a key intermediate in the industrial synthesis of Clopidogrel, a widely used antiplatelet medication. nih.govgoogle.com In this synthesis, the tosylate group is introduced to activate an alcohol, facilitating a subsequent nucleophilic substitution reaction that is critical for the formation of the final drug molecule. nih.gov This highlights the strategic importance of benzenesulfonate (B1194179) intermediates in the efficient construction of high-value molecules. While direct examples for the 4-ethylphenyl derivative are not as prevalent in publicly available literature, its analogous structure suggests similar potential in various synthetic campaigns.

The development of novel catalysts is a cornerstone of modern chemical synthesis. The structural framework of this compound can be functionalized to create sophisticated ligands for transition metal catalysts. The ethylphenyl moiety provides a scaffold that can be further elaborated with coordinating groups such as phosphines, amines, or N-heterocyclic carbenes. The benzenesulfonate group, in this context, can act as a handle for attachment to a solid support or as a reactive site for further chemical modification.

For instance, the synthesis of bidentate or pincer-type ligands often involves the coupling of aromatic backbones. A derivative of this compound could be envisioned as a precursor where the tosylate group is displaced by a nucleophilic coordinating group, or the aromatic rings are functionalized to introduce ligating atoms. The resulting ligands can then be complexed with transition metals like palladium, rhodium, or iridium to generate catalysts for a variety of transformations, including hydrogenation, cross-coupling, and C-H activation reactions. The catalytic activity of metal complexes with ligands derived from structurally related sulfonamides has been demonstrated, showcasing the potential of this class of compounds in catalysis. eurjchem.com

Catalyst Component Derived From Potential Catalytic Application Metal Center
Chiral Phosphine LigandFunctionalized 4-Ethylphenyl scaffoldAsymmetric HydrogenationRhodium, Ruthenium
N-Heterocyclic Carbene PrecursorModified 4-Ethylphenyl ringCross-Coupling Reactions (e.g., Suzuki, Heck)Palladium, Nickel
Pincer LigandElaborated this compoundDehydrogenation, C-H FunctionalizationIridium, Ruthenium

This table provides hypothetical examples of how this compound derivatives could be utilized as precursors for the synthesis of ligands for various catalytic applications.

Contributions to Advanced Materials Science and Engineering

The unique electronic and structural features of this compound derivatives also position them as valuable building blocks in the field of materials science. Their incorporation into polymers and their use in the development of electronic and optical materials are areas of growing interest.

The reactivity of the 2-methylbenzenesulfonate group allows for the integration of the 4-ethylphenyl moiety into polymer chains. This can be achieved through the polymerization of monomers containing the this compound unit or by post-polymerization modification of existing polymers. For example, a vinyl-substituted derivative of this compound could be copolymerized with other monomers to introduce specific functionalities into the resulting polymer.

Alternatively, a polymer bearing nucleophilic side chains (e.g., hydroxyl or amine groups) can be modified by reacting it with a this compound derivative. This post-polymerization modification strategy allows for the precise tuning of polymer properties, such as solubility, thermal stability, and mechanical strength. The introduction of the aromatic ethylphenyl group can enhance the polymer's hydrophobicity and its interaction with other aromatic systems, which can be advantageous in applications such as gas separation membranes or as matrices for organic electronics.

Aromatic sulfonates and their derivatives are being explored for their potential in the development of electronic and optical materials. The presence of conjugated π-systems in the 4-ethylphenyl and 2-methylbenzene rings suggests that derivatives of this compound could exhibit interesting photophysical properties. By appropriate functionalization, these molecules could be designed to act as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent sensors.

For instance, the introduction of electron-donating and electron-accepting groups onto the aromatic rings can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's absorption and emission characteristics. The sulfonate group can also be used to improve the processability and film-forming properties of these materials, which is a critical aspect for their incorporation into electronic devices. While specific research on this compound in this area is not extensively documented, the fundamental principles of molecular design for organic electronic materials suggest that its derivatives hold promise for future applications.

Material Type Potential Role of this compound Derivative Key Property Potential Application
Conductive PolymerAs a dopant or a component of a monomerEnhanced conductivity and processabilityOrganic electrodes, sensors
Organic Light-Emitting Diode (OLED)As a host material or an emissive layer componentTunable emission wavelength, good film morphologyDisplays, lighting
Fluorescent SensorAs a fluorophore with a recognition siteHigh quantum yield, selective bindingEnvironmental monitoring, bio-imaging

Formation of Supramolecular Architectures and Self-Assembled Monolayers

The ability of molecules to self-assemble into highly ordered supramolecular structures is a cornerstone of nanoscience and materials chemistry. While specific research on the self-assembly of this compound is not extensively documented, the principles of crystal engineering and the behavior of structurally related aryl sulfonate esters provide insights into their potential for forming intricate architectures. The non-covalent interactions involving the sulfonate group and the aromatic rings are key drivers in the formation of these assemblies.

The formation of self-assembled monolayers (SAMs) on various surfaces is another area where derivatives of this compound could find application. Although direct evidence is not available, the study of aromatic thiols and other functionalized organic molecules provides a framework for understanding how these compounds might behave. wikipedia.orgiphy.ac.cn The aromatic rings can facilitate ordering through π-π stacking interactions, leading to well-defined monolayers with tunable surface properties. iphy.ac.cn The sulfonate group, while not a typical anchoring group for SAM formation on noble metal surfaces, could participate in hydrogen bonding or electrostatic interactions on suitable substrates, or be a functional end group of a molecule designed to form a SAM.

The table below summarizes key intermolecular interactions that are likely to play a role in the formation of supramolecular structures from derivatives of this compound, based on studies of analogous compounds.

Interaction TypeDescriptionPotential Role in Assembly
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Major driving force for the ordering of molecules in the crystal lattice and in self-assembled monolayers.
C—H⋯O Hydrogen Bonds Weak hydrogen bonds between a carbon-bound hydrogen and an oxygen atom of the sulfonate group.Contribute to the stability and specificity of the crystal packing.
C—H⋯π Interactions Interactions between a C-H bond and a π-system.Further stabilize the supramolecular architecture by providing additional cohesive forces.
van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules.Contribute to the overall stability of the assembled structure, particularly through the alkyl substituents.

Role in Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While carboxylates are the most common linking groups in MOF chemistry, the use of sulfonates as ligands is an emerging area of research. researchgate.net The sulfonate group can coordinate to metal centers in various modes, leading to the formation of diverse and robust network structures. atlasofscience.org

Derivatives of this compound, after hydrolysis to the corresponding sulfonic acid, could serve as organic linkers in the synthesis of novel MOFs. The presence of two distinct aromatic rings offers opportunities for creating ligands with specific geometries and functionalities. The resulting MOFs could exhibit interesting properties for applications in gas storage, separation, and catalysis. For example, the incorporation of sulfonate groups into MOFs has been shown to enhance their proton conductivity and their ability to capture carbon dioxide. atlasofscience.orgacs.org A Zr-based MOF with sulfonate ligand defects has demonstrated enhanced selective removal of anionic dyes. rsc.orgrsc.org

In the broader field of coordination chemistry, benzenesulfonate ligands have been used to synthesize a variety of coordination polymers. For instance, imino-methyl benzenesulfonate-ligated palladium(II) complexes have been synthesized and evaluated for their catalytic activity in ethylene polymerization. acs.org Similarly, phosphine-sulfonate ligands have been shown to be highly effective in palladium-catalyzed polymerization reactions. uni-konstanz.de These examples highlight the potential of benzenesulfonate derivatives to act as versatile ligands for the construction of functional coordination compounds. The specific substitution pattern of this compound could be exploited to fine-tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity or material properties.

The following table outlines the potential roles of this compound derivatives in the context of MOFs and coordination chemistry.

Application AreaPotential Role of this compound DerivativesKey Structural Features
Metal-Organic Frameworks (MOFs) As organic linkers (after hydrolysis to sulfonic acid) for the construction of porous materials.Sulfonate group for metal coordination; aromatic rings for structural rigidity and tunability.
Coordination Polymers As ligands to create one-, two-, or three-dimensional polymeric structures with interesting magnetic, optical, or catalytic properties.Versatile coordination modes of the sulfonate group; steric and electronic influence of the substituted phenyl rings.
Homogeneous Catalysis As ligands for metal catalysts to enhance their activity, selectivity, and stability in various organic transformations.Ability to tune the electronic environment of the metal center through substitution on the aromatic rings.

Radiochemical Synthesis and Tracer Development

The development of radiotracers for Positron Emission Tomography (PET) is a critical area of research in medical diagnostics, enabling the non-invasive visualization of biological processes in vivo. chempep.comnih.gov A key step in the synthesis of many PET tracers is the introduction of a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), into a precursor molecule. Benzenesulfonate derivatives, particularly tosylates (4-methylbenzenesulfonates), are widely employed as excellent leaving groups in nucleophilic substitution reactions for the preparation of ¹⁸F-labeled compounds. radiologykey.comrsc.org

Derivatives of this compound are structurally analogous to the commonly used tosylate precursors and are therefore expected to be highly effective in the synthesis of PET radiotracers. The benzenesulfonate group is a good leaving group, facilitating the nucleophilic attack by [¹⁸F]fluoride. The synthesis of various ¹⁸F-labeled PET tracers, such as [¹⁸F]Fallypride and ¹⁸F-labeled amyloid imaging agents, often involves the displacement of a tosylate group from a suitable precursor. nih.govnih.gov

The general scheme for the synthesis of an ¹⁸F-labeled PET tracer using a benzenesulfonate precursor is as follows:

Precursor-OTs + [¹⁸F]F⁻ → Precursor-¹⁸F + OTs⁻

The efficiency of this reaction is influenced by several factors, including the nature of the precursor, the reaction conditions, and the specific benzenesulfonate leaving group. While the 2-methylbenzenesulfonate (o-tosylate) group is less common than the 4-methylbenzenesulfonate (p-tosylate) group, its electronic and steric properties could offer advantages in certain synthetic contexts, potentially influencing the reactivity and regioselectivity of the fluorination reaction. The 4-ethylphenyl group, in turn, would be part of the final radiotracer structure, and its properties would be important for the biological activity and pharmacokinetic profile of the imaging agent.

The table below provides examples of PET radiotracer syntheses where a tosylate precursor is utilized, illustrating the methodological importance of benzenesulfonate derivatives in this field.

PET RadiotracerPrecursor TypeApplication
[¹⁸F]Fallypride Tosylate precursorImaging dopamine D₂/D₃ receptors
[¹⁸F]Florbetapir Tosyloxyethyl precursorImaging amyloid-β plaques in Alzheimer's disease
[¹⁸F]FAZA Tosyl-arabinofuranosyl precursorImaging hypoxia in tumors
[¹⁸F]FET Ethylene glycol-1,2-ditosylateTumor imaging

The versatility of benzenesulfonate precursors in PET chemistry underscores the potential of this compound and its derivatives to contribute to the development of new and improved radiotracers for the diagnosis and study of a wide range of diseases.

Vii. Environmental Fate and Degradation Pathways of Aryl Sulfonates General Principles

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves the transformation of a chemical through non-biological pathways. For aryl sulfonates, the most significant abiotic processes are hydrolysis, photolysis, and oxidation by atmospheric radicals. snu.ac.kr These mechanisms can lead to the partial or complete breakdown of the molecule.

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. In the case of aryl sulfonate esters like 4-Ethylphenyl 2-methylbenzenesulfonate, the ester linkage is the primary site for this reaction. The process involves a nucleophilic attack by water on the sulfur atom of the sulfonate group, leading to the cleavage of the S-O-Aryl bond. rsc.org This results in the formation of an arylsulfonic acid and a phenol (B47542).

The rate of hydrolysis for aryl sulfonates is significantly influenced by pH and temperature. The reaction can be catalyzed by both acids and bases. snu.ac.kr Generally, the stability of the sulfonate ester bond makes these compounds relatively resistant to neutral hydrolysis, but the rate can increase under acidic or alkaline conditions. For instance, the synthesis of similar sulfonate esters often requires careful control of conditions to minimize hydrolysis as a side reaction.

Table 1: Factors Influencing Hydrolysis of Aryl Sulfonates

Factor Influence on Hydrolysis Rate Mechanism
pH Increases under acidic or basic conditions Acid or base catalysis of the cleavage of the ester bond. snu.ac.kr
Temperature Increases with higher temperature Provides activation energy for the reaction to overcome the stability of the sulfonate ester bond.

| Chemical Structure | Varies with substituents | Electron-withdrawing or donating groups on the aryl rings can affect the stability of the ester linkage. |

Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For a compound to undergo direct photolysis, it must be capable of absorbing light at wavelengths present in sunlight (λ > 290 nm). nih.gov Aromatic compounds, including aryl sulfonates, typically possess chromophores (the aromatic rings) that can absorb UV radiation.

Upon absorbing light energy, the molecule is promoted to an excited state, which can lead to bond cleavage. The quantum yield, a measure of the efficiency of a photochemical process, determines the rate of photolysis. nih.gov Studies on various aromatic compounds have shown that photolytic reactivity can vary significantly based on the specific structure and the environmental medium (e.g., water, organic solvents). For example, the photolysis of some halogenated benzonitriles is significant, while others are relatively photostable. nih.gov For aryl sulfonates, this process can contribute to their transformation in sunlit surface waters and on terrestrial surfaces.

In the atmosphere, aryl sulfonates that are volatile or associated with particulate matter can be degraded through oxidation by highly reactive radicals, primarily the hydroxyl radical (HO•). copernicus.org This is a major transformation pathway for many organic compounds in the gas phase and in atmospheric water droplets.

The reaction is typically initiated by the abstraction of a hydrogen atom from the molecule by the HO• radical. copernicus.org In the case of this compound, potential sites for H-abstraction include the ethyl and methyl groups attached to the phenyl rings. The resulting organic radical can then undergo further reactions with other atmospheric components like oxygen (O₂) and ozone (O₃). copernicus.org These subsequent reactions can lead to the fragmentation of the original molecule, ultimately resulting in the formation of smaller, more oxidized products and inorganic sulfate (B86663). copernicus.org The rate of these reactions is crucial for determining the atmospheric lifetime of the compound.

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. snu.ac.kr This is often the most significant removal pathway for pollutants in the environment. snu.ac.kr For many sulfonated aromatic compounds, like linear alkylbenzene sulfonates (LAS), aerobic biodegradation is a relatively rapid process, whereas degradation is much slower or non-existent under anaerobic conditions. nih.gov

The primary degradation of aryl sulfonates often begins with the enzymatic modification of the molecule, which can lead to the formation of intermediate products. oup.com Complete degradation, known as mineralization, results in the conversion of the organic compound into inorganic substances like carbon dioxide, water, and sulfate. oup.com

Microorganisms have evolved diverse enzymatic systems to break down complex organic molecules. The biodegradation of sulfonated compounds typically involves a series of enzymatic reactions. For compounds like LAS, the process often starts with the oxidation of the alkyl chain. nih.govresearchgate.net

A common pathway involves the following steps:

ω-oxidation: The terminal methyl group of an alkyl side chain is oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid.

β-oxidation: The resulting alkyl chain carboxylate is then shortened by two carbon atoms at a time, a process familiar from fatty acid metabolism. nih.gov

Desulfonation: The sulfonate group is cleaved from the aromatic ring. This critical step can occur through the action of specific enzymes like dioxygenases, which hydroxylate the ring and make it susceptible to cleavage. researchgate.net

Ring Cleavage: After desulfonation, the resulting catechol-like intermediate undergoes ring opening by dioxygenase enzymes, and the resulting aliphatic acids are funneled into central metabolic pathways like the Krebs cycle. nih.gov

A variety of enzymes are involved, including monooxygenases, dioxygenases, hydrolases, and reductases. nih.govnih.govbiorxiv.org For example, the initial step in the degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is catalyzed by an α-ketoglutarate-dependent 2,4-D dioxygenase. nih.gov The ability to degrade these compounds is widespread among various microbial communities. nih.gov

Table 2: Key Enzyme Classes in Aryl Sulfonate Biodegradation

Enzyme Class Function in Degradation Pathway Example
Monooxygenases/Dioxygenases Catalyze the initial attack on the alkyl chain (ω-oxidation) or the aromatic ring (hydroxylation). researchgate.netnih.gov α-ketoglutarate-dependent dioxygenase (tfdA)
Dehydrogenases Oxidize alcohol and aldehyde intermediates formed during side-chain oxidation. Alcohol Dehydrogenase, Aldehyde Dehydrogenase
Hydrolases Cleave ester or ether linkages within the molecule or its metabolites. biorxiv.org Chlorodienelactone hydrolase (tfdE)

| Cycloisomerases | Catalyze the conversion of cyclic intermediates after ring cleavage. nih.gov | Chloromuconate cycloisomerase (tfdD) |

Formation of Organosulfate Transformation Products in Environmental Contexts

During the degradation of organic compounds, transformation products can be formed that may have different environmental properties than the parent compound. In the context of aryl sulfonate degradation, and particularly during advanced oxidation processes or atmospheric reactions involving sulfate radicals (SO₄•⁻), stable organosulfate products can be formed. nih.gov

The formation of these products can occur through the addition of a sulfate radical to an aromatic ring, a mechanism that competes with the more common hydroxylation pathways. nsf.govnih.gov Research has demonstrated that the reaction of various aromatic compounds, including phenol, benzoic acid, and toluene (B28343), with sulfate radicals can lead to the formation of aromatic organosulfates. nih.govresearchgate.net

These organosulfate transformation products are a concern for several reasons. They are often more water-soluble than their parent compounds, which can increase their mobility in soil and groundwater. nih.gov While their toxicity is not fully understood, some aromatic organosulfates are known to be uremic toxins. nih.gov The formation of these stable byproducts represents an alternative environmental fate pathway that can lead to the persistence of organic sulfur in the environment.

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